molecular formula C10H11NO B1591823 6-Methoxy-5-methyl-1H-indole CAS No. 1071973-95-9

6-Methoxy-5-methyl-1H-indole

Cat. No. B1591823
M. Wt: 161.2 g/mol
InChI Key: DYUQQIYVHISYAL-UHFFFAOYSA-N
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Description

“6-Methoxy-5-methyl-1H-indole” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .


Molecular Structure Analysis

The molecular formula of “6-Methoxy-5-methyl-1H-indole” is C9H9NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives have been used in various chemical reactions. For instance, 5-methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 1- (phenylsulfonyl)indole and 5-methoxy-1- (phenylsufonyl)indole .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For instance, 5-Methoxyindole has a melting point of 52-55 °C, a boiling point of 176-178 °C/17 mmHg, and is insoluble in water .

Scientific Research Applications

Antioxidant and Cytotoxicity Properties

6-Methoxytetrahydro-β-carboline derivatives, including 6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, exhibit moderate antioxidant properties. These derivatives, produced via the Maillard reaction, also show varying levels of cytotoxicity against non-tumor cell lines, suggesting potential for therapeutic applications (Goh et al., 2015).

Therapeutic Potential in Cognitive Disorders

A derivative, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, shows promise as a treatment for cognitive disorders. Its high affinity and selectivity for the 5-HT6 receptor, combined with robust preclinical efficacy, underscore its potential therapeutic value (Nirogi et al., 2017).

Role in Maillard Reaction and Characterization

Further research into 6-methoxytetrahydro-β-carboline derivatives, including mass spectrometry studies, has been crucial for optimizing reaction conditions and understanding the compounds' characteristics (Goh, Mordi, & Mansor, 2015).

Structural Analysis and Molecular Docking

Studies involving vibrational and electronic profiling, as well as molecular docking, have been conducted on indole derivatives like 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. These analyses provide insights into the compounds' optimized geometry and inter/intra-molecular interactions (Haress et al., 2016).

Photophysical Studies

The photophysics of related compounds like 5-Methoxyindole have been explored, offering evidence for two classes of exciplexes and insights into fluorescence quenching mechanisms (Hershberger & Lumry, 1976).

Conformational Studies

Research on the influence of methoxy group position on indole conformers adds to the understanding of molecular properties and stability, highlighting the significance of the methyl group position on the presence of different conformers (Wilke et al., 2017).

Safety And Hazards

Safety measures should be taken while handling indole derivatives. For instance, 5-Methoxyindole can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

6-methoxy-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-8-3-4-11-9(8)6-10(7)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQQIYVHISYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600098
Record name 6-Methoxy-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-5-methyl-1H-indole

CAS RN

1071973-95-9
Record name 6-Methoxy-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-methoxy-5-methyl-2-nitrophenyl)acetonitrile (0.24 g) in a mixed solvent of tetrahydrofuran (2 mL) and n-butanol (2 mL) was added palladium-carbon powder (0.043 g) under an argon atmosphere and this mixture was stirred at 60° C. under a hydrogen atmosphere for 36 hours. The insoluble material was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (0.13 g).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.043 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Yang, C Li, D Wang, H Liu - The Journal of Organic Chemistry, 2019 - ACS Publications
Unprecedented Rh(III)-catalyzed C–H bond difluorovinylation of indoles has been successfully developed, and this method provided an example of direct difluorovinylation reaction …
Number of citations: 22 pubs.acs.org
D Borkin, J Pollock, K Kempinska… - Journal of medicinal …, 2016 - ACS Publications
Development of potent small molecule inhibitors of protein–protein interactions with optimized druglike properties represents a challenging task in lead optimization process. Here, we …
Number of citations: 70 pubs.acs.org

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